molecular formula C15H17NO4S2 B2973456 3-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide CAS No. 1448051-11-3

3-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide

Cat. No.: B2973456
CAS No.: 1448051-11-3
M. Wt: 339.42
InChI Key: ZMCVKVRFCJWLHK-UHFFFAOYSA-N
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Description

3-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide is a complex organic compound featuring a benzenesulfonamide core with acetyl and hydroxy-thiophene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride.

    Nucleophilic Substitution: The benzenesulfonyl chloride reacts with 2-amino-2-(thiophen-2-yl)propan-1-ol under basic conditions to form the sulfonamide linkage.

    Acetylation: The final step involves the acetylation of the hydroxy group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anti-inflammatory properties. Studies could focus on its interaction with biological targets like enzymes or receptors.

Medicine

Potential medicinal applications include the development of new drugs. The sulfonamide group is known for its antibacterial properties, and the thiophene ring can enhance binding affinity to biological targets.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide exerts its effects depends on its interaction with molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring can enhance binding through π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide: Lacks the acetyl group, which may reduce its reactivity.

    3-acetyl-N-(2-hydroxyethyl)benzenesulfonamide: Lacks the thiophene ring, potentially reducing its binding affinity to certain targets.

Uniqueness

3-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the acetyl and thiophene groups enhances its versatility in synthetic and medicinal chemistry.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

3-acetyl-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S2/c1-11(17)12-5-3-6-13(9-12)22(19,20)16-10-15(2,18)14-7-4-8-21-14/h3-9,16,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCVKVRFCJWLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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